molecular formula C16H14N4O B2849118 3-cyano-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide CAS No. 2195879-27-5

3-cyano-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide

Cat. No.: B2849118
CAS No.: 2195879-27-5
M. Wt: 278.315
InChI Key: FWVFYGKBWSNTIX-UHFFFAOYSA-N
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Description

3-cyano-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a cyano group, a benzamide moiety, and a cyclopropyl-substituted pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-cyanoacetamide and cyclopropylamine.

    Attachment of the Benzamide Moiety: The benzamide group is introduced through an amide coupling reaction. This can be achieved by reacting the pyrimidine intermediate with a benzoyl chloride derivative under basic conditions.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the benzamide moiety is replaced by a cyano group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or carboxylic acids.

    Reduction: Reduction reactions can target the cyano group, converting it to primary amines or other reduced forms.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Cyclopropyl ketones, carboxylic acids.

    Reduction: Primary amines, reduced cyano derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-cyano-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in diseases.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activity.

    Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials or catalysts in industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide
  • 3-cyano-N-(3-(1-(cyclopentanecarbonyl)piperidin-4-yl)-1H-indol-5-yl)benzamide

Uniqueness

3-cyano-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide is unique due to its specific combination of a cyclopropyl-substituted pyrimidine ring and a benzamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-cyano-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O/c17-8-11-2-1-3-13(6-11)16(21)18-9-14-7-15(12-4-5-12)20-10-19-14/h1-3,6-7,10,12H,4-5,9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVFYGKBWSNTIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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